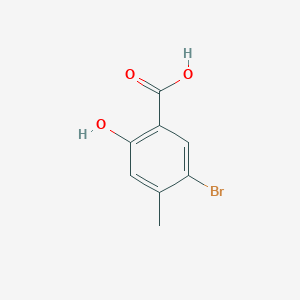

5-溴-2-羟基-4-甲基苯甲酸

描述

Synthesis Analysis

The synthesis of derivatives of 5-Bromo-2-hydroxy-4-methylbenzoic acid involves multiple steps, including bromination, methoxylation, and hydrolysis, to introduce the respective functional groups into the benzoic acid framework. For instance, derivatives have been synthesized from starting materials like 4-bromo-2-fluorotoluene through a sequence of bromination and hydrolysis steps, achieving significant yields and purity (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-hydroxy-4-methylbenzoic acid derivatives has been characterized using techniques such as single-crystal X-ray diffraction, demonstrating the presence of specific functional groups and their geometric arrangement. These studies reveal the elegant and simple supramolecular architectures, with variations in recognition patterns leading to the formation of cyclic networks of different dimensions (S. Varughese, V. Pedireddi, 2006).

Chemical Reactions and Properties

5-Bromo-2-hydroxy-4-methylbenzoic acid participates in various chemical reactions, leveraging its bromo, hydroxy, and carboxylic acid functional groups. These reactions include coupling with N-donor compounds to form molecular adducts through hydrogen bonding, illustrating the compound's ability to engage in complex supramolecular interactions (S. Varughese, V. Pedireddi, 2006).

Physical Properties Analysis

The physical properties of 5-Bromo-2-hydroxy-4-methylbenzoic acid and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The crystal structures of these compounds often exhibit intricate patterns of hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Mei-An Zhu, X. Qiu, 2011).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-hydroxy-4-methylbenzoic acid, such as its acidity, reactivity towards nucleophiles, and participation in electrophilic substitution reactions, are dictated by its functional groups. These properties are explored through the synthesis of complex molecules and the study of their interactions and recognition patterns with other compounds (S. Varughese, V. Pedireddi, 2006).

科学研究应用

合成和衍生物形成

5-溴-2-羟基-4-甲基苯甲酸在合成复杂有机化合物中发挥着重要作用。它是卡利希霉素抗生素中芳香成分合成中的关键组分,凸显了其在药物研究中的重要性 (Laak & Scharf, 1989)。此外,它还参与抗癌药物的合成,特别是作为抑制胸苷酸合酶的化合物的合成中间体 (曹胜利,2004)。

分子研究和结构分析

该化合物在研究各种有机分子的结构和性质方面也很重要。例如,它已被用于研究红藻类球果藻中的溴酚衍生物。这些研究涉及详细的光谱方法,突出了该化合物在分子分析中的效用 (Zhao 等人,2004)。

生化研究和环境研究

在生化研究中,5-溴-2-羟基-4-甲基苯甲酸的衍生物已被用来了解产甲烷菌群中的代谢途径,展示了其在环境微生物学和生物化学中的相关性 (Roberts, Fedorak, & Hrudey, 1990)。这些研究有助于更广泛地了解厌氧代谢过程,这在环境生物技术和废物管理中至关重要。

药物和药学

该化合物的衍生物在合成各种药理活性物质中得到了探索。它是制备具有潜在治疗效果分子的前体,突出了其在药学领域的意义 (Cavill, 1945)。

安全和危害

This compound is classified under GHS07 for safety. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

属性

IUPAC Name |

5-bromo-2-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEIVUHCRPYYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288113 | |

| Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydroxy-4-methylbenzoic acid | |

CAS RN |

6623-35-4 | |

| Record name | 6623-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)